2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl-

Acute toxicity Safety pharmacology Benzofurancarboxamide series

2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- (CAS 81718-69-6), referred to as Compound (A) in foundational patent literature, is a synthetic benzo[b]furan-2-carboxamide derivative with the molecular formula C₁₂H₁₂ClNO₂ and a molecular weight of 237.68 g/mol. It belongs to a series of 3-methyl-N,N-dimethyl benzofuran-2-carboxamides substituted at the benzo ring with a halogen atom.

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
CAS No. 81718-69-6
Cat. No. B12741041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl-
CAS81718-69-6
Molecular FormulaC12H12ClNO2
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C(=CC=C2)Cl)C(=O)N(C)C
InChIInChI=1S/C12H12ClNO2/c1-7-10-8(13)5-4-6-9(10)16-11(7)12(15)14(2)3/h4-6H,1-3H3
InChIKeyDUAMOCRWBIDBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- (CAS 81718-69-6): Core Identity and Procurement Context


2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- (CAS 81718-69-6), referred to as Compound (A) in foundational patent literature, is a synthetic benzo[b]furan-2-carboxamide derivative with the molecular formula C₁₂H₁₂ClNO₂ and a molecular weight of 237.68 g/mol [1]. It belongs to a series of 3-methyl-N,N-dimethyl benzofuran-2-carboxamides substituted at the benzo ring with a halogen atom. This compound was specifically exemplified and pharmacologically characterized as a muscle relaxant possessing concomitant anti-inflammatory and analgesic activities [1][2]. Its procurement relevance arises from the need for a structurally defined, single-isomer benzofurancarboxamide whose biological profile is documented relative to close positional analogs, making it a reference point within this chemotype.

Why Positional Isomers of Benzofurancarboxamide Cannot Substitute 4-Chloro-N,N,3-trimethyl-2-benzofurancarboxamide


Within the halogen-substituted 3-methyl-N,N-dimethyl-benzofuran-2-carboxamide series, the position of the chlorine atom on the benzo ring is a critical determinant of both acute toxicity and muscle relaxant pharmacodynamics. The 4-chloro isomer (Compound A, CAS 81718-69-6) exhibits an LD₅₀ exceeding 1000 mg/kg p.o. in mice, whereas the 6-chloro regioisomer (Compound B) shows an LD₅₀ in the 500–1000 mg/kg range, and the 5-fluoro analog (Compound D) falls within 700–1000 mg/kg [1]. Furthermore, the onset, peak effect magnitude, and duration of muscle relaxant action measured across slant test, rotating rod, and traction paradigms differ substantially among the 4-Cl, 6-Cl, and 7-Cl congeners [1]. Generic interchange among these isomers—or replacement with the unsubstituted or differently halogenated analogs—would therefore alter both the safety margin and the temporal profile of muscle relaxation, undermining experimental reproducibility or therapeutic consistency.

Quantitative Differentiation Evidence for 4-Chloro-N,N,3-trimethyl-2-benzofurancarboxamide (CAS 81718-69-6)


Acute Oral Toxicity Advantage Over 6-Chloro and 5-Fluoro Positional Analogs

Compound (A) (4-chloro-N,N,3-trimethyl-2-benzofurancarboxamide) demonstrates a higher acute oral LD₅₀ (>1000 mg/kg p.o. in male dd mice) compared with its 6-chloro regioisomer Compound (B) (LD₅₀ = 500–1000 mg/kg) and the 5-fluoro analog Compound (D) (LD₅₀ = 700–1000 mg/kg). The reference drugs mepirizole and benzydamine hydrochloride both show LD₅₀ values of 500–1000 mg/kg under identical conditions [1]. This places Compound (A) in the most favorable acute toxicity category within this benzofurancarboxamide series.

Acute toxicity Safety pharmacology Benzofurancarboxamide series

Rotating Rod Muscle Relaxant Activity: Differentiated Duration Profile vs. 6-Chloro Analog

In the rotating rod test assessing muscle relaxant activity, Compound (A) at 150 mg/kg p.o. produced a strong effect at 1 and 2 hours post-dose (5/5 and 5/5 mice fell), with a decline at 3 hours (2/5 fell). By contrast, Compound (B) (6-Cl) at the same 150 mg/kg dose produced a sustained maximal effect through 3 hours (5/5 fell at all time points). At the lower 75 mg/kg dose, Compound (A) showed only transient activity (3/5 fell at 1h, 0/5 at 2–3h), whereas Compound (B) at 75 mg/kg maintained activity out to 3 hours (3/5, 4/5, 2/5 fell) [1].

Muscle relaxant Rotating rod test Duration of action

Slant Test and Traction Test Confirm Non-Equivalence of 4-Cl, 6-Cl, and 7-Cl Positional Isomers

Across two additional muscle relaxant assays—the slant test (45° inclined wire net) and traction test (forefeet wire grip)—the three chloro-substituted regioisomers display non-interchangeable activity profiles. In the slant test, Compound (A) at 75 mg/kg produced an effect that diminished over 3 hours (3/5, 2/5, 1/5 fell), whereas Compound (B) at the same dose maintained a strong response (5/5, 4/5, 4/5). In the traction test at 150 mg/kg, Compound (B) achieved sustained maximal effect (5/5 at all time points), while Compound (A) response declined from 5/5 at 1h to 1/5 at 3h. Compound (C) (7-Cl) was active at lower doses (25–50 mg/kg) but also exhibited a more pronounced fade by 3h [1].

Slant test Traction test Muscle relaxation Positional isomer SAR

Claimed Multi-Modal Pharmacology: Muscle Relaxant, Anti-Inflammatory, and Analgesic Triple Activity

Patent disclosure explicitly claims that Compound (I), encompassing the 4-chloro-N,N,3-trimethyl derivative, possesses a triple pharmacological profile: strong muscle relaxant activity plus anti-inflammatory and analgesic activities [1][2]. This multi-target functional profile is asserted as an intrinsic property of this benzofurancarboxamide series and forms the basis of the claimed pharmaceutical composition for simultaneous muscle relaxation, anti-inflammation, and analgesia [2]. While the quantitative anti-inflammatory and analgesic data are not disaggregated per individual compound in the available patent text, the combination claim distinguishes this chemotype from single-mechanism muscle relaxants (e.g., tolperisone, mephenesin) that lack intrinsic anti-inflammatory activity.

Multi-modal pharmacology Anti-inflammatory Analgesic Muscle relaxant combination

Target Application Scenarios for 4-Chloro-N,N,3-trimethyl-2-benzofurancarboxamide (CAS 81718-69-6)


In Vivo Muscle Relaxant Pharmacology Studies Requiring a Favorable Therapeutic Index

Compound (A) is the optimal choice among the halogen-substituted benzofurancarboxamide analogs for rodent muscle relaxant studies where acute toxicity must be minimized. Its LD₅₀ >1000 mg/kg p.o. offers a wider dosing window compared to the 6-chloro (LD₅₀ 500–1000) and 5-fluoro (LD₅₀ 700–1000) analogs, and it compares favorably against the reference standards mepirizole and benzydamine hydrochloride (both 500–1000 mg/kg) [1]. This safety advantage, combined with quantifiable muscle relaxant activity at 150 mg/kg p.o. in the rotating rod paradigm, makes it a suitable candidate for repeated-dosing protocols or combination studies where cumulative toxicity is a concern.

Structure-Activity Relationship (SAR) Investigations of Benzofurancarboxamide Positional Isomers

The striking pharmacological divergence among the 4-Cl (A), 6-Cl (B), and 7-Cl (C) isomers—in terms of potency, efficacy, and duration of muscle relaxant action across three independent behavioral assays—provides a well-documented SAR dataset for probing how chlorine position on the benzofuran scaffold modulates in vivo pharmacodynamics [1]. Compound (A) serves as the 4-substituted reference point in such studies, exhibiting a characteristic short-to-intermediate duration of action that contrasts with the sustained profile of the 6-Cl isomer and the high-potency but rapidly fading profile of the 7-Cl isomer.

Analytical Reference Standard for Pharmaceutical Quality Control and Method Development

Given that Compound (A) is structurally defined as the 4-chloro positional isomer within a series prone to regioisomeric contamination during synthesis, it can serve as a chromatographic reference standard for HPLC or GC-MS method development and batch purity verification. Its SMILES notation (C2=CC=C1OC(=C(C1=C2Cl)C)C(=O)N(C)C) and InChI key are documented [2], enabling unambiguous identity confirmation. Procurement of the correct isomer is critical, as the 6-chloro (CAS 81718-70-9) and 7-chloro (CAS 81718-68-5) analogs share the same molecular formula and similar physicochemical properties, posing a risk of misidentification without authenticated reference material.

Medicinal Chemistry Starting Point for Dual-Action Muscle Relaxant–Anti-Inflammatory Agents

For drug discovery programs targeting musculoskeletal conditions where muscle spasm coexists with inflammation and pain, Compound (A) represents a lead-like scaffold with documented triple activity claims (muscle relaxant, anti-inflammatory, analgesic) [1][2]. While the supporting quantitative data for the anti-inflammatory and analgesic components are limited to qualitative patent disclosures, the 4-chloro substitution pattern on the 3-methyl-N,N-dimethyl-benzofuran-2-carboxamide core provides a defined structural entry point for further optimization, with the opportunity to improve potency while preserving the favorable acute toxicity profile of the 4-Cl regioisomer.

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